molecular formula C16H14N6O2 B2446273 N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine CAS No. 2097917-31-0

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine

Cat. No.: B2446273
CAS No.: 2097917-31-0
M. Wt: 322.328
InChI Key: ALFMXTBUBDRQRL-UHFFFAOYSA-N
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Description

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is a complex organic compound that features a combination of pyridine, oxazole, azetidine, and pyridazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine typically involves multi-step organic reactions. One common route includes the cycloaddition of pyridine N-imine with alkynyl heterocycles, followed by condensation with hydrazine . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance efficiency and yield. The use of robust Sonogashira coupling procedures is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate biological pathways by inhibiting or activating these targets, leading to various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[5-(pyridin-3-yl)-1,2-oxazole-3-carbonyl]azetidin-3-yl}pyridazin-3-amine is unique due to its combination of multiple heterocyclic rings, which can confer distinct chemical and biological properties. This structural complexity allows for diverse applications and makes it a valuable compound for further research and development.

Properties

IUPAC Name

[3-(pyridazin-3-ylamino)azetidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N6O2/c23-16(13-7-14(24-21-13)11-3-1-5-17-8-11)22-9-12(10-22)19-15-4-2-6-18-20-15/h1-8,12H,9-10H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALFMXTBUBDRQRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=NOC(=C2)C3=CN=CC=C3)NC4=NN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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